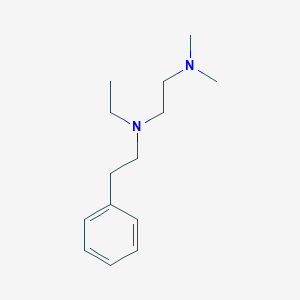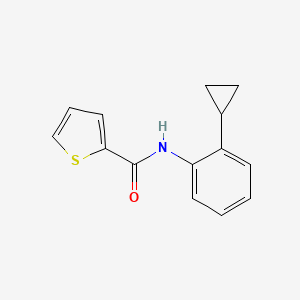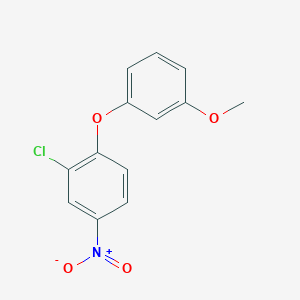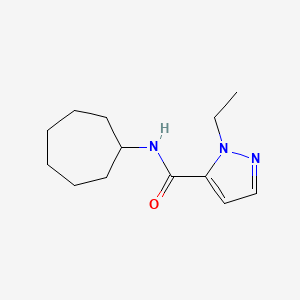
N'-ethyl-N,N-dimethyl-N'-(2-phenylethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-ethyl-N,N-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine is an organic compound with the molecular formula C12H20N2. This compound is characterized by the presence of two amine groups, one of which is substituted with an ethyl group and the other with a 2-phenylethyl group. It is a colorless liquid with a distinctive amine odor and is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-ethyl-N,N-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine typically involves the reaction of N,N-dimethylethylenediamine with ethyl bromide and 2-phenylethyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then heated under reflux conditions to ensure complete reaction. The product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of N’-ethyl-N,N-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N’-ethyl-N,N-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into secondary or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
N’-ethyl-N,N-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are studied for their catalytic properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’-ethyl-N,N-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and product formation. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with two primary amine groups, used widely in chemical synthesis and coordination chemistry.
N,N-dimethylethylenediamine: Similar structure but lacks the ethyl and phenylethyl substitutions, used as a ligand and in the synthesis of other compounds.
N,N,N’,N’-tetramethylethylenediamine: A fully substituted diamine with four methyl groups, used as a ligand and in polymerization reactions.
Uniqueness
N’-ethyl-N,N-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl and phenylethyl groups enhances its solubility in organic solvents and its ability to form stable coordination complexes with metal ions. This makes it particularly valuable in applications requiring specific ligand properties and reactivity.
Properties
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-(2-phenylethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-4-16(13-12-15(2)3)11-10-14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIQEDKCLGXFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1=CC=CC=C1)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-[(4-tert-butylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5874787.png)

![[2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl] acetate](/img/structure/B5874799.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5874803.png)

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)

![1-benzyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5874826.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)
![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![benzyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)
![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)
![1-Propanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]-](/img/structure/B5874862.png)
![N,N-dimethyl-4-[(E)-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]aniline](/img/structure/B5874880.png)
